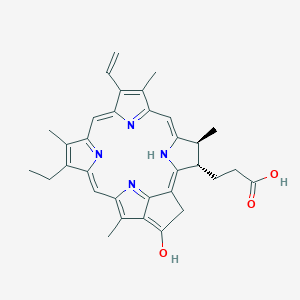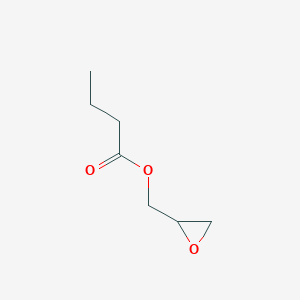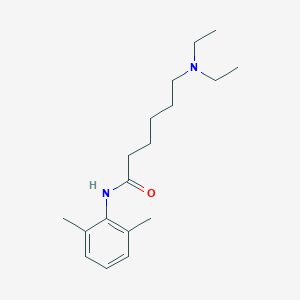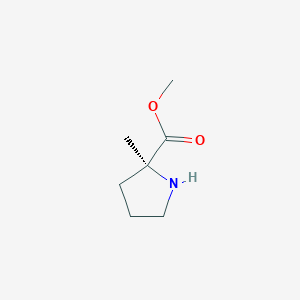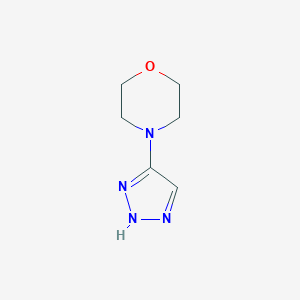
4-(1H-1,2,3-Triazol-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,2,3-Triazol-4-yl)morpholine, also known as T4M, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. T4M is a five-membered ring that consists of a nitrogen atom and four carbon atoms, with a morpholine group attached to one of the carbon atoms and a triazole ring attached to another. This compound has shown promising results in various scientific research applications, including drug discovery, bioconjugation, and chemical biology.
作用機序
The mechanism of action of 4-(1H-1,2,3-Triazol-4-yl)morpholine is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. The triazole ring in 4-(1H-1,2,3-Triazol-4-yl)morpholine has been shown to undergo click reactions with alkynes, which has led to its use in bioconjugation and chemical biology.
生化学的および生理学的効果
4-(1H-1,2,3-Triazol-4-yl)morpholine has been shown to have low toxicity and high biocompatibility, making it an ideal candidate for various biological applications. It has been used in cell culture studies to investigate its effects on cell proliferation and apoptosis. 4-(1H-1,2,3-Triazol-4-yl)morpholine has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of 4-(1H-1,2,3-Triazol-4-yl)morpholine is its ease of synthesis and high purity. It is also highly stable and has a long shelf life, making it a convenient reagent for laboratory experiments. However, 4-(1H-1,2,3-Triazol-4-yl)morpholine is relatively expensive compared to other reagents, which may limit its use in some laboratories.
将来の方向性
There are several future directions for the use of 4-(1H-1,2,3-Triazol-4-yl)morpholine in scientific research. One possible application is in the development of new drug delivery systems, where 4-(1H-1,2,3-Triazol-4-yl)morpholine could be used to improve the pharmacokinetics and pharmacodynamics of existing drugs. 4-(1H-1,2,3-Triazol-4-yl)morpholine could also be used in the development of new antimicrobial agents, where its low toxicity and high biocompatibility could be advantageous. Additionally, 4-(1H-1,2,3-Triazol-4-yl)morpholine could be used in the development of new biomaterials, where its unique chemical properties could be exploited to create novel materials with specific properties.
合成法
The synthesis of 4-(1H-1,2,3-Triazol-4-yl)morpholine involves the reaction of morpholine with sodium azide and copper sulfate in water. The reaction proceeds through copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. This method has been optimized to produce high yields of 4-(1H-1,2,3-Triazol-4-yl)morpholine with excellent purity.
科学的研究の応用
4-(1H-1,2,3-Triazol-4-yl)morpholine has been extensively studied for its potential applications in drug discovery. It has been used as a building block in the synthesis of various bioactive molecules, including antitumor agents, antifungal agents, and antimicrobial agents. 4-(1H-1,2,3-Triazol-4-yl)morpholine has also been used in the development of targeted drug delivery systems, where it is conjugated to a drug molecule to improve its pharmacokinetics and pharmacodynamics.
特性
CAS番号 |
109831-91-6 |
|---|---|
製品名 |
4-(1H-1,2,3-Triazol-4-yl)morpholine |
分子式 |
C6H10N4O |
分子量 |
154.17 g/mol |
IUPAC名 |
4-(2H-triazol-4-yl)morpholine |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-5-7-9-8-6/h5H,1-4H2,(H,7,8,9) |
InChIキー |
CULRPBPHNDSYGC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NNN=C2 |
正規SMILES |
C1COCCN1C2=NNN=C2 |
同義語 |
Morpholine, 4-(1H-1,2,3-triazol-4-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




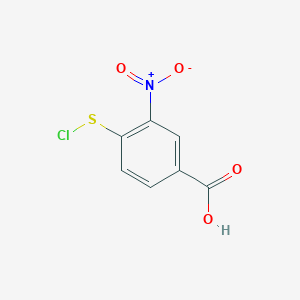
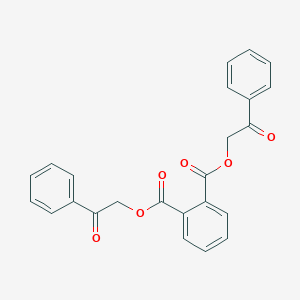
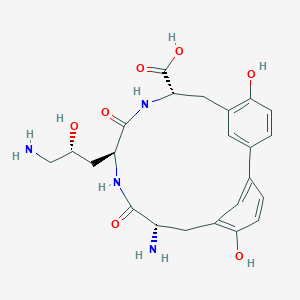
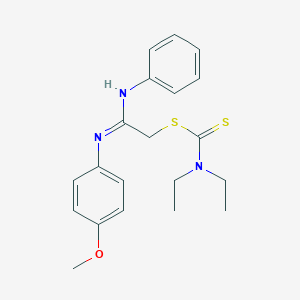
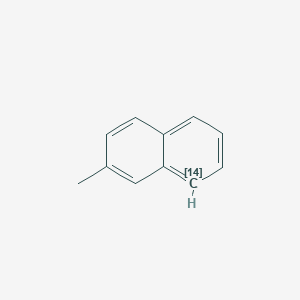
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
